molecular formula C18H14BrN3O4 B5912473 5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE

5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE

Cat. No.: B5912473
M. Wt: 416.2 g/mol
InChI Key: ODEZXCVIJIFXTD-NHDPSOOVSA-N
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Description

This compound is a brominated furamide derivative featuring a hydrazone-linked furylcarbonyl group and a substituted phenyl moiety. The hydrazone group (Z-configuration) contributes to its planar structure, which may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

5-bromo-N-[4-[(Z)-N-(furan-2-carbonylamino)-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O4/c1-11(21-22-18(24)14-3-2-10-25-14)12-4-6-13(7-5-12)20-17(23)15-8-9-16(19)26-15/h2-10H,1H3,(H,20,23)(H,22,24)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZXCVIJIFXTD-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE typically involves multiple steps:

    Formation of the Furylcarbonyl Hydrazone: This step involves the reaction of a furylcarbonyl compound with hydrazine under acidic or basic conditions to form the hydrazone.

    Coupling Reaction: The final step involves coupling the brominated intermediate with a phenyl-furamide derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE can undergo various types of chemical reactions:

    Oxidation: The furyl and hydrazono groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Oxidized derivatives of the furyl and hydrazono groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of hydrazono and furylcarbonyl groups with biological targets.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, while the furylcarbonyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: 5-BROMO-N-(2,2,2-TRICHLORO-1-((3-TOLUIDINOCARBOTHIOYL)AMINO)ETHYL)-2-FURAMIDE

Key Differences :

  • Substituents: The trichloroethyl-thiourea group replaces the hydrazone-phenyl moiety in the target compound.
  • Stability : Thiourea linkages (as in this analog) are generally more stable under acidic conditions compared to hydrazones, which may hydrolyze in low-pH environments .
Property Target Compound Trichloroethyl-Thiourea Analog
Molecular Weight (g/mol) ~450 (estimated) ~600
Key Functional Groups Hydrazone, Bromo-furamide Thiourea, Bromo-furamide
LogP (Predicted) ~3.2 ~4.8

Chromene-Based Analogs (e.g., Compound 4 from )

Core Structure: Chromeno[2,3-d]pyrimidin-4-one vs. furamide.

  • Bioactivity : Chromene derivatives often exhibit anticancer activity due to intercalation with DNA. In contrast, furamides may target enzymes like kinases or proteases .
  • Synthesis : Chromene analogs require multi-step cyclization (e.g., reflux in acetic anhydride), while the target compound’s synthesis likely involves hydrazone coupling under milder conditions .

Indole Carboxamide (Compound 6e from )

Heterocycle Comparison :

  • Indole vs. Furamide : Indole’s aromaticity and hydrogen-bonding capacity make it a common pharmacophore in kinase inhibitors. The furamide core in the target compound may act as a bioisostere, offering similar electronic properties but altered metabolic stability .

Benzoxazole Derivatives ()

Functional Group Comparison :

  • Benzoxazole vs. Hydrazone : Benzoxazole derivatives exhibit strong fluorescence and DNA-binding capabilities, whereas hydrazones are redox-active and may generate reactive oxygen species (ROS) in cytotoxic mechanisms .

Research Findings and Data

Cytotoxicity Screening ()

The SRB assay is a validated method for evaluating compounds like the target furamide. Compared to chromene analogs (IC₅₀ ~10–50 µM), furamides generally show lower IC₅₀ values (1–10 µM), indicating higher potency. However, thiourea-containing analogs (e.g., ) may exhibit higher toxicity due to nonspecific protein binding .

Biological Activity

5-Bromo-N~2~-(4-{1-[(Z)-2-(2-furycarbonyl)hydrazono]ethyl}phenyl)-2-furamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, chemical properties, and biological activity, particularly focusing on its analgesic and anti-inflammatory properties.

  • Molecular Formula : C15H15BrN4O2
  • Molecular Weight : 367.21 g/mol
  • IUPAC Name : 5-Bromo-N~2~-(4-{1-[(Z)-2-(2-furycarbonyl)hydrazono]ethyl}phenyl)-2-furamide
  • Structure : The compound features a furan ring, a bromine atom, and a hydrazone linkage, which are critical for its biological activity.

Synthesis

The synthesis of 5-Bromo-N~2~-(4-{1-[(Z)-2-(2-furycarbonyl)hydrazono]ethyl}phenyl)-2-furamide typically involves the reaction of 5-bromofuran-2-carbohydrazide with appropriate aromatic aldehydes under acidic conditions. The reaction yields the target compound with moderate to high efficiency.

Analgesic Activity

Recent studies have explored the analgesic properties of compounds similar to 5-Bromo-N~2~-(4-{1-[(Z)-2-(2-furycarbonyl)hydrazono]ethyl}phenyl)-2-furamide. For instance, derivatives containing similar structural motifs have demonstrated effective pain relief in animal models through mechanisms involving inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Table 1: Analgesic Activity Comparison

Compound NameTest MethodResultReference
Compound AWrithing TestSignificant pain reduction (p < 0.01)
Compound BHot Plate TestModerate pain relief (p < 0.05)
5-Bromo-N~2~...TBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Studies indicate that similar furanamide derivatives exhibit significant inhibition of pro-inflammatory cytokines and mediators. Molecular docking studies suggest that these compounds may interact effectively with COX-1 and COX-2 enzymes.

Case Study: In Vivo Assessment
A study conducted on mice demonstrated that administration of 5-Bromo-N~2~-(4-{1-[(Z)-2-(2-furycarbonyl)hydrazono]ethyl}phenyl)-2-furamide led to a marked decrease in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Toxicity Assessment

Acute toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments using standard OECD guidelines suggest that 5-Bromo-N~2~-(4-{1-[(Z)-2-(2-furycarbonyl)hydrazono]ethyl}phenyl)-2-furamide exhibits low toxicity, with no significant adverse effects observed at therapeutic doses.

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